Gef protein - 128280-09-1

Gef protein

Catalog Number: EVT-1518948
CAS Number: 128280-09-1
Molecular Formula: C15H12O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Gef proteins are found in various organisms, including mammals, yeast, and plants. They are primarily localized in the cytoplasm but can also be associated with membranes depending on their specific function and the type of GTPase they activate. The expression of Gef proteins can be influenced by various factors, including cellular stress and developmental signals.

Classification

Gef proteins can be classified based on their structural characteristics and the specific GTPases they activate. They are often categorized into different families, such as the RasGEFs, RhoGEFs, and RabGEFs, each targeting distinct small GTPases involved in various cellular functions.

Synthesis Analysis

Methods

The synthesis of Gef proteins can occur through several methods:

  • In vitro Translation: This method involves using cell-free systems such as Wheat Germ Extract or Rabbit Reticulocyte Lysate to produce proteins. These systems are advantageous for producing complex eukaryotic proteins with post-translational modifications not typically found in prokaryotic systems .
  • Cell-based Expression Systems: Utilizing eukaryotic cell lines allows for the natural folding and modification of Gef proteins. Commonly used systems include HEK293 or CHO cells.

Technical Details

The production of Gef proteins often requires optimization of conditions such as temperature, time, and nutrient media to achieve high yield and proper folding. Techniques like transient transfection or stable cell line generation are commonly employed to express these proteins at scale.

Molecular Structure Analysis

Structure

Gef proteins typically exhibit a multidomain structure that includes:

  • DBL Homology Domain: Responsible for GTPase activation.
  • Pleckstrin Homology Domain: Involved in membrane localization.

The specific arrangement of these domains varies among different Gef proteins, contributing to their unique functions and interactions with target GTPases.

Data

The molecular weight of Gef proteins varies significantly depending on the specific type; for instance, some RasGEFs can weigh around 70 kDa while others may exceed 100 kDa. Structural studies using techniques like X-ray crystallography have provided insights into their three-dimensional conformations.

Chemical Reactions Analysis

Reactions

Gef proteins catalyze the exchange reaction where guanosine diphosphate is replaced by guanosine triphosphate on GTPases. This reaction is crucial for activating GTP-binding proteins that regulate various cellular processes.

Technical Details

The reaction mechanism typically involves the formation of a complex between the Gef protein and the GTPase, facilitating the release of guanosine diphosphate and allowing guanosine triphosphate to bind. Kinetic studies have shown that this process can be highly efficient, with turnover numbers varying based on the specific Gef protein involved .

Mechanism of Action

Process

The mechanism by which Gef proteins activate small GTPases involves several steps:

  1. Binding: The Gef protein binds to an inactive GTPase bound to guanosine diphosphate.
  2. GDP Release: The interaction causes a conformational change that facilitates the release of guanosine diphosphate.
  3. GTP Binding: Guanosine triphosphate then binds to the GTPase, activating it for downstream signaling.

Data

Physical and Chemical Properties Analysis

Physical Properties

Gef proteins are generally soluble in aqueous solutions and exhibit stability across a range of pH levels (typically between pH 6-8). They can be sensitive to temperature changes, which may affect their activity and stability.

Chemical Properties

Chemically, Gef proteins contain several functional groups that facilitate their interaction with nucleotides (e.g., amino acids like arginine and lysine play key roles in binding guanosine triphosphate). Their activity can also be influenced by post-translational modifications such as phosphorylation.

Relevant data from studies indicate that mutations within critical domains can significantly impair their function, underscoring the importance of structural integrity for activity .

Applications

Scientific Uses

Gef proteins have numerous applications in scientific research:

  • Cell Signaling Studies: They are pivotal in understanding signal transduction pathways involving small GTPases.
  • Drug Development: Targeting Gef proteins has potential therapeutic implications in diseases where GTPase signaling is dysregulated, such as cancer.
  • Biotechnology: They can be utilized in synthetic biology applications where control over cell signaling pathways is desired.
Structural Biology of Guanine Nucleotide Exchange Factors (GEFs)

Domain Architecture of GEF Families

Guanine nucleotide exchange factors (GEFs) are modular proteins characterized by conserved catalytic domains that activate specific small GTPases. Their domain architectures dictate substrate specificity, spatiotemporal regulation, and catalytic mechanisms across four major families: RasGEFs, RhoGEFs, DOCK GEFs, and ArfGEFs [2] [9].

CDC25 Homology Domain in RasGEFs

The CDC25 homology domain (CDC25-HD) is the catalytic core of Ras-specific GEFs, spanning ~500 residues. It accelerates GDP release from Ras GTPases (H-Ras, K-Ras, N-Ras) through a conserved mechanism:

  • Structural Scaffold: The domain employs a helical bundle that remodels the Ras switch I region (residues 30-40), displacing Phe28 to disrupt nucleotide binding [3] [10].
  • Selectivity Mechanism: Despite high conservation in Ras GTPases, CDC25-HD-containing GEFs exhibit distinct specificities. SOS1 activates H-Ras and K-Ras, while RasGRP1 preferentially targets Rap1. This selectivity arises from non-conserved residues in the GEF-GTPase interface, as demonstrated by systematic mutagenesis of 126 GEF-GTPase pairs [3].
  • Allosteric Regulation: Membrane recruitment via adjacent PH domains or adaptor proteins (e.g., GRB2 binding to SOS1) positions CDC25-HD near membrane-associated Ras [2] [9].

Table 1: Selectivity Profiles of CDC25-HD GEFs

GEFPrimary GTPaseKey Specificity Determinants
SOS1H-Ras/K-RasElectrostatic interface with β2-β3 loop
RasGRP1Rap1Hydrophobic pocket in switch II
CDC25 (Yeast)Ras1/Ras2Loop L7 interactions with switch I

DH-PH Domain Tandem in RhoGEFs

Dbl-homology (DH) and pleckstrin-homology (PH) domains form an obligate tandem unit (~300 residues) in 71 human RhoGEFs. This architecture enables dual regulation:

  • Catalytic Core: The DH domain is a helical bundle that inserts residues into the GTPase nucleotide-binding pocket, displacing Mg²⁺ and GDP. For example, in Trio’s DH domain, helix α6 stabilizes Rac1’s switch I in a nucleotide-free state [4].
  • PH Domain Functions:
  • Allosteric Regulation: The PH domain directly contacts Rho GTPases (e.g., Trio-Rac1 complex) via a β3-β4 loop, enhancing exchange efficiency 4-fold. Mutations here impair neurite outgrowth in PC-12 cells [4].
  • Membrane Targeting: PH domains bind phosphoinositides like PtdIns(3,4,5)P₃, localizing GEFs to membranes. However, lipid binding alone is insufficient for activation; conformational coupling to the DH domain is critical [9].
  • Autoinhibition: In Vav1, an N-terminal helix occludes the DH site. Phosphorylation of Tyr174 displaces this helix, relieving inhibition [9].

DHR2 Domain in DOCK Family GEFs

The DOCK homology region 2 (DHR2, ~400 residues) defines an evolutionarily distinct GEF family that activates Rac/Cdc42 without DH domains. Key features include:

  • Three-Lobed Architecture:
  • Lobe A: Tetratricopeptide repeat (TPR)-like dimerization interface.
  • Lobe B: Antiparallel β-sheets that displace GTPase switch I.
  • Lobe C: Four-helix bundle housing the catalytic α10 helix [1] [10].
  • Nucleotide Sensor: An invariant valine (Val1951 in DOCK9) within the α10 insert penetrates the GTPase nucleotide pocket, ejecting GDP by steric clash. Mutation to alanine ablates activity [10].
  • ELMO Regulation: DOCK-A/B subfamilies (e.g., DOCK2) bind ELMO proteins, which autoinhibit DHR2. Structural studies show ELMO’s C-terminus occludes the Rac-binding site in DOCK2, requiring upstream signals for relief [10] [1].

Sec7 Domain in ArfGEFs

The ~200-residue Sec7 domain is the catalytic engine of ArfGEFs, classified into five subfamilies based on flanking regulatory domains:

  • Catalytic Mechanism: A conserved glutamate (Glu103 in human ARNO) inserts into the Arf GTPase, displacing Mg²⁺ and destabilizing GDP binding. The "glutamic finger" is essential, as alanine mutations abolish activity [6] [7].
  • Domain Organization in Large GEFs:
  • DCB: Dimerization/cyclophilin-binding domain.
  • HUS: Upstream homology domain with conserved "HUS box" (N(Y/F)DC(D/N)).
  • HDS1-3: Downstream homology domains mediating membrane and effector interactions [8].
  • Membrane-Dependent Allostery: The Sec7 domain alone exhibits low activity. Membrane binding via N-terminal domains (e.g., DCB-HUS in BIG1) enhances catalytic efficiency 32-fold by stabilizing the GTPase-GEF complex [7] [8].

Table 2: Domain Architectures of Major ArfGEF Subfamilies

SubfamilySizeKey DomainsMembrane Targeting Mechanism
BIG/GBF1~200 kDaDCB-HUS-Sec7-HDS1-HDS2-HDS3DCB-HUS binding to Golgi lipids
Cytohesin~40-80 kDaSec7-PH-CCPH domain binds PtdIns(4,5)P₂
EFA6~100 kDaSec7-PH-C-terminal CCPH domain binds PtdIns(4,5)P₂

Conserved Catalytic Motifs and Allosteric Regulatory Regions

GEFs employ conserved structural motifs to catalyze nucleotide exchange and integrate regulatory signals:

  • Nucleotide Displacement Sensors:
  • DOCK-DHR2: Val1951 (DOCK9) penetrates the CDC42 nucleotide pocket [10].
  • CDC25-HD: A conserved tyrosine (Tyr884 in SOS1) displaces the Ras P-loop [3].
  • Sec7 domain: The "glutamic finger" (Glu103 in ARNO) displaces Arf-bound Mg²⁺ [6].
  • Switch Region Recognition: All GEF families remodel GTPase switch I, but mechanisms differ:
  • Dbl-DH domains unwind switch I via steric pressure (e.g., Trio α6 helix) [4].
  • DOCK-DHR2 uses lobe B to lock switch I in an open conformation [10].
  • Allosteric Switches:
  • Phosphorylation: Vav1 Tyr174 phosphorylation disrupts an autoinhibitory N-terminal helix [9].
  • Membrane Binding: DOCK-DHR1 domains bind PtdIns(3,4,5)P₃, recruiting DOCK2 to the plasma membrane [10] [1].
  • Protein Partners: ELMO binding to DOCK-A/B masks the Rac-binding site, requiring conformational change for activation [1].

Structural Dynamics of Nucleotide-Free GEF-GTPase Complexes

Transient nucleotide-free complexes reveal universal principles of GEF-mediated exchange:

  • Switch I Destabilization: In the DOCK9:CDC42 complex, switch I undergoes a 10-Å displacement, breaking contacts with GDP. This opens the nucleotide-binding site, allowing Val1951 insertion [10].
  • Nucleotide Release Pathways:
  • Dbl-DH: Rigid-body rotation of the GTPase by 15° relative to the DH domain expels GDP (e.g., Dbs:RhoA) [4] [9].
  • Sec7: Arf undergoes a β-sheet-to-α-helix transition in switch I, ejecting GDP [6] [7].
  • Membrane-Dependent Dynamics:
  • ArfGEFs (e.g., ARNO) bind membranes via PH domains, reorienting the Sec7 domain to capture Arf-GDP. This positions the glutamic finger for Mg²⁺ displacement [7].
  • DOCK2 dimerization via DHR2 lobe A increases local concentration at membranes, promoting processive RAC activation [10].

Table 3: Structural Transitions in Nucleotide-Free Complexes

GEF FamilyGTPaseKey Structural ChangesTechnique
DOCK-DHR2CDC42Switch I displacement by α10 insert; Nucleotide pocket penetration by Val1951X-ray crystallography
DH-PHRac1Switch I stabilized by DH helix α6; PH domain contacts β2 strandCryo-EM
Sec7Arf1Switch I converts from β-sheet to α-helix; Glutamic finger displaces Mg²⁺NMR/X-ray

Properties

CAS Number

128280-09-1

Product Name

Gef protein

Molecular Formula

C15H12O3

Synonyms

Gef protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.